![molecular formula C29H29N3O4 B6482293 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 902944-75-6](/img/structure/B6482293.png)
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with benzoyl, dimethoxy, and piperazinyl groups, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways . For instance, they can bind to the active sites of enzymes or receptors, altering their function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperazine derivatives: Compounds like piperazine itself, which is used as an anthelmintic.
Uniqueness
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the quinoline core with the benzoyl, dimethoxy, and piperazinyl groups makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
[6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-34-25-12-8-7-11-24(25)31-13-15-32(16-14-31)28-21-17-26(35-2)27(36-3)18-23(21)30-19-22(28)29(33)20-9-5-4-6-10-20/h4-12,17-19H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRIOSUQFOJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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